Ethyl 2-methoxyaminoacetate
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Overview
Description
Ethyl 2-methoxyaminoacetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyamino group, and an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyaminoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl chloroacetate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxyaminoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form a carboxylic acid and an alcohol.
Substitution: The methoxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives.
Reduction: Amines or alcohols.
Scientific Research Applications
Ethyl 2-methoxyaminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methoxyaminoacetate involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved include enzyme inhibition and modulation of metabolic processes.
Comparison with Similar Compounds
Ethyl 2-methoxyaminoacetate can be compared with other esters and amino acid derivatives:
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl 2-methylacetoacetate: Used in organic synthesis and as a precursor for pharmaceuticals.
Uniqueness: this compound is unique due to its combination of an ester and a methoxyamino group, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-(methoxyamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3-9-5(7)4-6-8-2/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKCUGUUSSTDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78191-07-8 |
Source
|
Record name | ethyl 2-(methoxyamino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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